(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Description

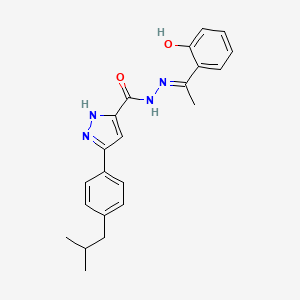

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

- Core structure: A pyrazole ring substituted at position 3 with a 4-isobutylphenyl group.

- Hydrazide side chain: An (E)-configured imine group linking the pyrazole to a 2-hydroxyphenyl moiety.

- Functional groups: The 2-hydroxyphenyl group confers hydrogen-bonding capacity, while the 4-isobutylphenyl substituent enhances lipophilicity.

Properties

IUPAC Name |

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-14(2)12-16-8-10-17(11-9-16)19-13-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-11,13-14,27H,12H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQHOZNBEIZQCN-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxyacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that may exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Moieties

Table 1: Key Structural Differences in Analogous Compounds

Key Observations :

- Electron-Donating vs. Bulky Groups : Methoxy (in ) and ethoxy () substituents increase lipophilicity but reduce polarity, whereas biphenylyl groups () may enhance steric interactions in hydrophobic pockets .

- Thienyl vs. Isobutylphenyl : Thienyl substitution () introduces sulfur-mediated interactions, while isobutylphenyl provides bulkier, aliphatic hydrophobicity .

Table 2: Reported Pharmacological Profiles of Analogs

Implications for the Target Compound :

Structural Characterization Techniques

- X-ray Crystallography : Used in , and 5 to confirm (E)-configuration and molecular packing. SHELXL () and OLEX2 () are common refinement tools .

- Spectroscopy : IR and NMR () differentiate substituent effects on vibrational and electronic environments .

- Computational Studies : DFT analyses () predict electronic properties and reactive sites, aiding in structure-activity relationship (SAR) modeling .

Biological Activity

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms, case studies, and research findings.

Compound Overview

- Chemical Formula : C22H24N4O2

- Molecular Weight : 376.46 g/mol

- CAS Number : 1285540-28-4

- IUPAC Name : N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

This compound features a pyrazole ring with a carbohydrazide group, which is known for its diverse biological activities.

While specific mechanisms for this compound are not fully elucidated, related pyrazole derivatives have been shown to exhibit various biological activities, including:

- Anti-inflammatory : Some pyrazole derivatives inhibit the production of pro-inflammatory cytokines.

- Antimicrobial : Similar compounds have demonstrated activity against a range of bacteria and fungi.

- Anticancer : Pyrazole derivatives are often investigated for their potential to induce apoptosis in cancer cells.

Antimicrobial Activity

A study on related hydrazide derivatives indicates promising antimicrobial properties. For instance, Schiff bases derived from hydrazines have shown significant activity against Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 250 µg/ml against various pathogens .

| Compound | Activity Type | MIC (µg/ml) | Pathogen |

|---|---|---|---|

| 1a | Antibacterial | 250 | S. aureus |

| 1c | Antileukemic | - | K562, HEL |

Anticancer Activity

Research has indicated that certain pyrazole-carbohydrazide derivatives possess anticancer properties. For example, studies on organotin(IV) complexes derived from salicylaldehyde-o-aminophenol Schiff bases showed significant cytotoxicity against cancer cell lines such as HeLa and MCF7 . The anticancer activity was attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression.

Case Studies

- Schiff Base Derivatives : A series of Schiff bases synthesized from hydrazines demonstrated potent antimicrobial and anticancer activities, suggesting that the structural features of these compounds significantly influence their biological effects .

- Hydrazone Compounds : Research on hydrazone derivatives, closely related to the target compound, revealed their effectiveness against various microbial strains and cancer cells, emphasizing the importance of substituents in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.